tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a hydroxyheptan group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate heptan derivative. One common method involves the use of tert-butyl carbamate and a heptan-3-ol derivative under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The purification of the product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar functional groups but lacking the hydroxyheptan moiety.
Tert-butyl N-hydroxycarbamate: Contains a hydroxy group but differs in the overall structure.
Tert-butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate: Similar in having a hydroxy group and carbamate but with a cyclopentyl ring instead of a heptan chain.
Uniqueness
Tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate is unique due to its specific combination of functional groups and stereochemistry. The presence of the hydroxyheptan moiety provides distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H25NO3 |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-1-hydroxyheptan-3-yl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h10,14H,5-9H2,1-4H3,(H,13,15)/t10-/m0/s1 |
InChI Key |
CIWJUSQLLYOHTI-JTQLQIEISA-N |
Isomeric SMILES |
CCCC[C@@H](CCO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(CCO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.